1-(2-Ethoxy-6-(methylthio)phenyl)propan-2-one
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Overview
Description
1-(2-Ethoxy-6-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H16O2S It is characterized by the presence of an ethoxy group, a methylthio group, and a propan-2-one moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethoxy-6-(methylthio)phenyl)propan-2-one typically involves the reaction of 2-ethoxy-6-(methylthio)benzaldehyde with a suitable ketone under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethoxy-6-(methylthio)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Ethoxy-6-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxy-6-(methylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The ethoxy and methylthio groups may play a role in modulating the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methoxy-6-(methylthio)phenyl)propan-2-one
- 1-(2-Ethoxy-6-(ethylthio)phenyl)propan-2-one
- 1-(2-Ethoxy-6-(methylthio)phenyl)butan-2-one
Uniqueness
1-(2-Ethoxy-6-(methylthio)phenyl)propan-2-one is unique due to the specific combination of ethoxy and methylthio groups attached to the phenyl ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H16O2S |
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Molecular Weight |
224.32 g/mol |
IUPAC Name |
1-(2-ethoxy-6-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C12H16O2S/c1-4-14-11-6-5-7-12(15-3)10(11)8-9(2)13/h5-7H,4,8H2,1-3H3 |
InChI Key |
DVEXLDREPKMYTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC=C1)SC)CC(=O)C |
Origin of Product |
United States |
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